2-Isoxazol-5-ylpiperidine hydrochloride
Overview
Description
2-Isoxazol-5-ylpiperidine hydrochloride is a chemical compound with the molecular formula C₈H₁₃ClN₂O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications .
Mechanism of Action
Mode of Action
Isoxsuprine, a compound with a similar isoxazole structure, increases muscle blood flow, likely through a direct action on vascular smooth muscle rather than beta-receptor stimulation . It’s possible that “2-Isoxazol-5-ylpiperidine hydrochloride” might have a similar mode of action.
Biochemical Pathways
Compounds that target beta-adrenergic receptors can affect a variety of biochemical pathways, including those involved in the regulation of heart rate and blood pressure .
Pharmacokinetics
For isoxsuprine, absorption is rapid and complete, and excretion occurs through the urine . The time to peak serum concentration is about 1 hour .
Result of Action
Compounds that target beta-adrenergic receptors can cause relaxation of vascular smooth muscle, leading to increased blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 2-Isoxazol-5-ylpiperidine hydrochloride may involve large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isoxazol-5-ylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the isoxazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Isoxazol-5-ylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Isoxazole derivatives: Compounds with various substituents on the isoxazole ring.
Uniqueness
2-Isoxazol-5-ylpiperidine hydrochloride is unique due to the combination of the isoxazole and piperidine rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in chemical synthesis .
Properties
IUPAC Name |
5-piperidin-2-yl-1,2-oxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMFFKIATYSHFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=NO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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